4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol
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Overview
Description
4-(2,3-Dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol is a complex organic compound with a unique structure that combines a quinoline derivative with a benzenediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol typically involves multi-step organic reactions. One common method involves the three-component condensation of esters derived from vanillin and O-ethyl vanillin with 2-naphtylamine and cyclopentanone in the presence of hydrochloric acid as a catalyst . This reaction proceeds through the formation of intermediate compounds, which are then further reacted to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol can undergo various chemical reactions, including:
Oxidation: The benzenediol moiety can be oxidized to form quinones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitution can be facilitated by bases like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
4-(2,3-Dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-2-alkoxyphenyl esters: These compounds have similar structures but with different substituents on the aromatic ring.
Benzo[4,5]imidazo[1,2-a]pyrimidines: These compounds share a similar fused ring system but differ in their functional groups and overall structure.
Uniqueness
4-(2,3-Dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol is unique due to its specific combination of a quinoline derivative with a benzenediol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaen-12-yl)benzene-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c24-19-11-9-14(12-20(19)25)22-17-7-3-6-16(17)21-15-5-2-1-4-13(15)8-10-18(21)23-22/h1-2,4-5,8-12,24-25H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGERJCPZFKTIGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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